3,5-Bis(trifluoromethyl)benzoyl chloride

chiral stationary phase enantioselective chromatography π-acidic selector

3,5-Bis(trifluoromethyl)benzoyl chloride (CAS 785-56-8) is an organofluorine benzoyl chloride derivative with the molecular formula C₉H₃ClF₆O and molecular weight of 276.56 g/mol. Its structure features two strongly electron-withdrawing trifluoromethyl groups at the 3- and 5-positions of the benzoyl chloride scaffold.

Molecular Formula C9H3ClF6O
Molecular Weight 276.56 g/mol
CAS No. 785-56-8
Cat. No. B1294584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(trifluoromethyl)benzoyl chloride
CAS785-56-8
Molecular FormulaC9H3ClF6O
Molecular Weight276.56 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)Cl
InChIInChI=1S/C9H3ClF6O/c10-7(17)4-1-5(8(11,12)13)3-6(2-4)9(14,15)16/h1-3H
InChIKeyWAKMMQSMEDJRRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Bis(trifluoromethyl)benzoyl chloride (CAS 785-56-8) — Procurement-Ready Properties and Technical Specifications


3,5-Bis(trifluoromethyl)benzoyl chloride (CAS 785-56-8) is an organofluorine benzoyl chloride derivative with the molecular formula C₉H₃ClF₆O and molecular weight of 276.56 g/mol. Its structure features two strongly electron-withdrawing trifluoromethyl groups at the 3- and 5-positions of the benzoyl chloride scaffold . At ambient temperature (20°C), the compound appears as a colorless to light yellow to light orange clear liquid [1], with a density of 1.52–1.54 g/mL, boiling point of 65–67°C at 12 mmHg (or 81°C at 24 mmHg), and flash point of 72°C [2]. It is moisture-sensitive and requires storage under inert gas or refrigeration (2–8°C) conditions . The compound is commercially available from multiple global suppliers in a range of purities, typically ≥97% to >98% [1]. Industrial-scale production methods have been established via bromination, carboxylation, and acylation starting from 1,3-bis(trifluoromethyl)benzene, achieving overall yields of approximately 61.7% . The 3,5-bis(trifluoromethyl) substitution pattern confers enhanced electrophilicity at the carbonyl carbon and distinctive π-acidic character, rendering this acyl chloride a versatile intermediate in the synthesis of fluorinated pharmaceuticals, specialty polymers, chiral stationary phases, and analytical derivatization reagents [2].

Why 3,5-Bis(trifluoromethyl)benzoyl chloride Cannot Be Replaced by Generic Benzoyl Chlorides in Precision Applications


In-class substitution of 3,5-bis(trifluoromethyl)benzoyl chloride with unsubstituted benzoyl chloride or mono-trifluoromethyl analogs is not scientifically interchangeable. The 3,5-bis(trifluoromethyl) substitution pattern fundamentally alters multiple critical performance parameters in downstream applications: (i) gas-phase transacylation studies demonstrate that m-CF₃ substituents substantially modify the complexation energy and kinetic barrier for nucleophilic acyl substitution compared to unsubstituted or p-substituted benzoyl chlorides [1]; (ii) in chiral stationary phase design, the bis(trifluoromethyl)phenyl moiety provides a distinctive π-acidic recognition element that interacts with π-basic analytes via charge-transfer complexation, a mechanism absent in unsubstituted benzoyl derivatives [2]; (iii) the specific geometry of 3,5-substitution (meta,meta) yields a different steric profile than 2,4- or 4-substituted isomers, affecting polymer chain packing and free volume distribution in membrane materials [3]; and (iv) in pharmaceutical synthesis, the two -CF₃ groups impart enhanced metabolic stability and lipophilicity to target molecules that single-CF₃ or non-fluorinated congeners cannot replicate [4]. Each of these differentiation dimensions is supported by the quantitative evidence provided in Section 3 below.

Quantitative Differentiation of 3,5-Bis(trifluoromethyl)benzoyl chloride: Evidence-Based Performance Against Comparators


CSP Resolution Performance: 3,5-Bis(trifluoromethyl)benzoyl Chloride vs. 3,5-Dinitrobenzoyl Chloride in Chiral Chromatography

In a systematic head-to-head comparison of eleven phenylglycinol-derived chiral stationary phases (CSPs), the CSP prepared from 3,5-bis(trifluoromethyl)benzoyl chloride was directly compared against the previously established 3,5-dinitrobenzoyl chloride-derived CSP for the resolution of π-basic chiral analytes [1]. The bis(trifluoromethyl)phenyl-derived CSP demonstrated complementary selectivity, successfully separating racemic mixtures that the dinitrobenzoyl CSP failed to resolve [2]. For representative π-basic compounds, the separation factor (α) on the 3,5-bis(trifluoromethyl)benzoyl-derived CSP ranged from 1.08 to 1.31, with resolution values (Rₛ) achieving 0.8–1.4 under identical mobile phase conditions (20% IPA/hexane) where the comparator CSP yielded no baseline separation [3].

chiral stationary phase enantioselective chromatography π-acidic selector

Gas Separation Membrane Performance: BTFB-Modified Copolyaramide vs. OH-only and TERT-Modified Analogues

In a comparative study of aromatic polyamides and copolyamides for gas separation applications, the incorporation of 3,5-bis(trifluoromethyl)benzoyl (BTFB) pendant groups—introduced via the corresponding acid chloride—was evaluated against copolymers bearing only hydroxyl (–OH) groups or tert-butyl (TERT) groups [1]. Copolymer CPA 2b, which contains both –OH and BTFB groups in random distribution, achieved a CO₂ permeability (P_CO₂) of 60.17 Barrer and CO₂/CH₄ selectivity (α) of 22.53 [2]. In contrast, the –OH-only polyamide exhibited P_CO₂ < 5 Barrer, and TERT-containing copolymers showed P_CO₂ of 15–25 Barrer with α values of 15–18 [3]. The BTFB-modified copolymer demonstrated a 3–12× increase in CO₂ permeability while maintaining or improving selectivity relative to comparator materials [1].

gas separation membrane CO₂/CH₄ selectivity fractional free volume

Mass Spectrometry Detection Sensitivity: Bis(trifluoromethyl)aryl Derivatization for Trace Clonidine Analysis

In a validated analytical method for quantifying the antihypertensive drug clonidine in human plasma, derivatization with 3,5-bis(trifluoromethyl)benzoyl chloride was employed to enable detection by gas chromatography with electron capture negative ion chemical ionization mass spectrometry (GC-ECNCI-MS) [1]. The bis(trifluoromethyl)aryl derivative of clonidine exhibited a base peak at m/z 673 in the negative ion mass spectrum, and the method achieved a detection limit of 1 picogram of clonidine injected on-column [2]. This represents a sensitivity improvement of approximately 2–3 orders of magnitude compared to underivatized analysis or derivatization with non-fluorinated benzoyl chlorides under the same instrumental conditions, owing to the high electron-capture cross-section conferred by the six fluorine atoms in the bis(trifluoromethyl)phenyl moiety [3].

GC-MS electron capture negative ion trace analysis

Asymmetric Hydrogenation Process Selectivity: Unique Overhydrogenation Behavior of 3,5-Bis(trifluoromethyl)benzoyl chloride

In the catalytic hydrogenation of substituted benzoyl chlorides to the corresponding benzaldehydes (Rosenmund reduction), 3,5-bis(trifluoromethyl)benzoyl chloride exhibits a distinct reactivity profile relative to other substituted benzoyl chlorides [1]. Specifically, under standard hydrogenation conditions (supported palladium catalyst, catalyst moderator present), 3,5-bis(trifluoromethyl)benzoyl chloride shows significantly increased susceptibility to overhydrogenation—reducing beyond the benzaldehyde intermediate to the corresponding toluene derivative (3,5-bis(trifluoromethyl)benzene) [2]. This behavior is not observed to the same extent with unsubstituted benzoyl chloride or mono-trifluoromethyl-substituted isomers under identical conditions, necessitating modified process parameters (e.g., reduced hydrogen pressure, alternative catalyst moderators) to achieve selective benzaldehyde formation [3].

catalytic hydrogenation process chemistry fluorinated benzaldehydes

Cost Efficiency in CSP Preparation: 3,5-Bis(trifluoromethyl)benzoyl chloride vs. (S)-(+)-MTPA-Cl (Mosher‘s Acid Chloride)

While 3,5-bis(trifluoromethyl)benzoyl chloride is not itself a chiral derivatizing agent (CDA) but rather a building block for CSP synthesis, its cost profile relative to dedicated chiral reagents is relevant for procurement decisions. Commercial pricing data indicate that 3,5-bis(trifluoromethyl)benzoyl chloride (97% purity, 1 g scale) is available at approximately 29–88 CNY (~$4–12 USD) per gram from major suppliers [1]. In contrast, (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher‘s acid chloride, >98% purity, 1 g scale) is priced at approximately 4,850 CNY (~$670 USD) per gram—a cost differential exceeding 50–100× on a per-gram basis . While these reagents serve different analytical purposes, this cost comparison is instructive for laboratories designing in-house chiral separation materials, where the achiral but electron-deficient 3,5-bis(trifluoromethyl)benzoyl chloride offers a economically accessible alternative for introducing π-acidic functionality without the expense of enantiopure CDAs [2].

chiral derivatization reagent procurement cost analysis

Optimal Procurement and Application Scenarios for 3,5-Bis(trifluoromethyl)benzoyl chloride (CAS 785-56-8)


Synthesis of π-Acidic Chiral Stationary Phases for Complementary Enantiomer Resolution

Use 3,5-bis(trifluoromethyl)benzoyl chloride to prepare phenylglycinol- or leucinol-derived CSPs that offer a distinct π-acidic recognition profile. This CSP provides separation factors (α = 1.08–1.31) and resolution values (Rₛ = 0.8–1.4) for π-basic analytes that the historical 3,5-dinitrobenzoyl-derived CSP fails to resolve under identical chromatographic conditions [1]. The bis(trifluoromethyl)phenyl moiety establishes charge-transfer interactions with π-basic chiral compounds, expanding the scope of analytes separable on a single CSP platform [2].

Preparation of High-Permeability Polyamide Membranes for CO₂/CH₄ Gas Separation

Incorporate 3,5-bis(trifluoromethyl)benzoyl chloride as the BTFB-pendant group precursor in aromatic copolyaramides for gas separation membranes. The resulting copolymers achieve P_CO₂ = 60.17 Barrer and CO₂/CH₄ selectivity (α) = 22.53—representing a 3–12× permeability enhancement over –OH-only and TERT-containing comparators while maintaining or improving selectivity [1]. The bulky, electron-withdrawing BTFB groups increase fractional free volume and interchain d-spacing without sacrificing thermal stability (T_d > 400°C) [2].

Electron-Capture Derivatization for Ultra-Trace Quantification of Amines in Biological Matrices

Derivatize primary or secondary amines with 3,5-bis(trifluoromethyl)benzoyl chloride to enable detection by GC-ECNCI-MS. The bis(trifluoromethyl)aryl derivative generates a prominent molecular ion (base peak at m/z 673 for clonidine derivative) and achieves a detection limit of 1 picogram on-column [1]. This sensitivity improvement of ~100–1000× relative to non-fluorinated benzoyl derivatization makes the reagent suitable for pharmacokinetic studies and therapeutic drug monitoring where sample volumes are limited [2].

Introduction of the 3,5-Bis(trifluoromethyl)benzoyl Pharmacophore in Neurokinin Antagonist Synthesis

Employ 3,5-bis(trifluoromethyl)benzoyl chloride as the terminal acylating agent in the final step of NK₁/NK₂ antagonist synthesis [1]. This reaction installs the 3,5-bis(trifluoromethyl)benzoyl pharmacophore onto amine-containing intermediates, producing potent and balanced dual neurokinin receptor antagonists such as 3-[N′-3,5-bis(trifluoromethyl)benzoyl-N-arylmethyl-N′-methylhydrazino]-N-[(R)-2-oxo-azepan-3-yl]propionamide [2]. Process chemists must account for the compound‘s moisture sensitivity and elevated electrophilicity in reaction design [3].

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